molecular formula C15H8ClF3N2S B2719006 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline CAS No. 338773-65-2

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2719006
CAS No.: 338773-65-2
M. Wt: 340.75
InChI Key: SBTFJARTUNGFKQ-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a halogenated quinoxaline derivative characterized by a trifluoromethyl group at position 3 and a 2-chlorophenylthio substituent at position 2 of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2S/c16-9-5-1-4-8-12(9)22-14-13(15(17,18)19)20-10-6-2-3-7-11(10)21-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTFJARTUNGFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

The compound has been investigated for its potential antimicrobial and anticancer properties .

  • Antimicrobial Research: Studies have shown that quinoxaline derivatives exhibit significant activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline may also possess similar antimicrobial properties .
  • Anticancer Activity: Recent research has highlighted the anticancer potential of related quinoxaline compounds. For example, derivatives were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing promising antiproliferative effects . The mechanism often involves interaction with specific molecular targets, enhancing the compound's lipophilicity for better cellular penetration.

Drug Development

Due to its unique chemical structure, this compound is being explored as a potential candidate for drug development. Its ability to modulate biological targets makes it suitable for further investigation in pharmacology.

  • Mechanism of Action: The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, while the chlorophenylsulfanyl group interacts with protein residues to modulate their activity.

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials.

  • Thermal Stability and Electronic Properties: The compound's unique structure may contribute to materials with enhanced thermal stability or specific electronic characteristics, making it valuable in industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Results
Biological ActivityAntimicrobial and anticancer propertiesEffective against Mycobacterium smegmatis; HCT-116 inhibition
Drug DevelopmentPotential candidate for pharmacological applicationsModulates enzyme/receptor activity
Material ScienceDevelopment of materials with unique propertiesHigh thermal stability; specific electronic characteristics

Case Studies

  • Antimicrobial Studies : A study on quinoxaline derivatives demonstrated significant inhibition against various microbial strains, suggesting that similar compounds could be effective against resistant bacterial strains .
  • Anticancer Research : Investigations into methyl derivatives of quinoxaline showed promising results in inhibiting cancer cell proliferation, reinforcing the need for further research into related compounds like this compound .

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorophenylsulfanyl group can form specific interactions with amino acid residues in proteins, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent pattern on the quinoxaline core significantly influences chemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Reference
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline 2-(2-Cl-C₆H₄)S, 3-CF₃ High electron-withdrawing effect from CF₃; moderate lipophilicity due to arylthio group. Potential bioactivity inferred from similar analogs.
2-Chloro-3-(trifluoromethyl)quinoxaline 2-Cl, 3-CF₃ Lacks sulfanyl group; higher reactivity at position 2 for nucleophilic substitution. Used as intermediate in synthesis.
2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline 2-(4-Cl-C₆H₄)CH₂, 3-Ph Benzyl substituent increases steric bulk; 4-Cl vs. 2-Cl alters electronic effects. Lower metabolic stability compared to CF₃ analogs.
6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline 6-Cl, 2-Ph, 3-(PhC≡C) Ethynyl group introduces rigidity; extended π-conjugation may enhance photophysical properties.
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline 6-NO₂, 2/3-thiophene Electron-deficient due to NO₂; thiophene groups improve charge transport in materials science applications.

Key Observations :

  • Trifluoromethyl vs. Phenyl : The CF₃ group (as in the target compound) enhances oxidative stability and electronegativity compared to phenyl substituents, which are more electron-rich .
  • Sulfanyl vs.
  • Positional Isomerism : 2-Chloro vs. 4-chloro substituents (e.g., in ) alter steric and electronic profiles, affecting binding affinity in biological targets.
Physicochemical Properties
  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or amine substituents. However, the sulfanyl group may mitigate this via weak hydrogen bonding .
  • Stability: CF₃ and arylthio groups confer resistance to metabolic degradation, as seen in halogenated quinoxalines .
  • Crystallinity: Derivatives like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline form stable crystals (CCDC 1983315) suitable for X-ray analysis , whereas the target compound’s crystallinity remains uncharacterized.

Biological Activity

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structural composition that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H8ClF3N2SC_{15}H_8ClF_3N_2S, with a molecular weight of approximately 340.75 g/mol. Its structure consists of a quinoxaline core substituted with a 2-chlorophenylsulfanyl group and a trifluoromethyl group, which contribute to its lipophilicity and biological activity.

The biological activity of this compound can be attributed to its mechanism of action, which involves:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.
  • Protein Interaction : The chlorophenylsulfanyl group can interact with specific amino acid residues in proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies revealed potent antibacterial properties against Gram-positive bacteria, including mycobacteria. The introduction of halogen substituents was shown to enhance antimicrobial activity significantly .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • In vitro studies indicated that derivatives of quinoxaline, including this compound, showed promising cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values as low as 1.9 µg/mL . This suggests a strong potential for development into therapeutic agents for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and derivatives:

  • Antiviral Activity : A study highlighted the synthesis of quinoxaline derivatives that demonstrated antiviral properties against influenza and herpes simplex virus, indicating the broader applicability of quinoxaline structures in combating viral infections .
  • DNA-Damaging Agents : Research on quinoxaline 1,4-dioxides revealed their DNA-damaging nature, which is critical for their antibacterial action against resistant strains . This property may also be relevant for the development of anticancer drugs.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoxaline derivatives have shown that modifications at specific positions can lead to enhanced biological activities, guiding future synthesis efforts .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µg/mL)
This compoundStructureAntimicrobial, Anticancer1.9 (HCT-116)
Quinoxaline 1,4-dioxidesN/AAntibacterialVaries
Other Quinoline DerivativesN/AAntiviralVaries

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